BenchChemオンラインストアへようこそ!

N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine

Click chemistry Bioorthogonal chemistry CuAAC

This constrained secondary amine features a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC)—a bioorthogonal 'click' reaction enabling modular probe synthesis, bioconjugation, and late-stage functionalization. The rigid norbornane core provides a defined exit vector for systematic SAR exploration. Unlike saturated N-alkyl analogs, the alkyne handle supports rapid triazole library generation. Not encompassed by dominant sigma-2 ligand patents, this scaffold offers an IP-free entry point for lead optimization in medicinal chemistry programs targeting GPCRs, protein-protein interactions, and proteinopathies.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Cat. No. B13317384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESC#CCCNC1CC2CCC1C2
InChIInChI=1S/C11H17N/c1-2-3-6-12-11-8-9-4-5-10(11)7-9/h1,9-12H,3-8H2
InChIKeyCNPUSOGUPYJARS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine – Structural Identity and Physical Characteristics for Informed Procurement


N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine (CAS 1407080‑35‑6) is a constrained bicyclic secondary amine featuring a norbornane scaffold with an N‑but‑3‑yn‑1‑yl substituent. Its molecular formula is C₁₁H₁₇N and its molecular weight is 163.26 g mol⁻¹ . The compound is typically supplied as a research chemical with a minimum purity of 95 % . It belongs to the bicyclo[2.2.1]heptan‑2‑amine class, which has attracted attention in medicinal chemistry for sigma‑2 receptor targeting and proteinopathy‑modulating agents [1].

Why Saturated N‑Alkyl Analogs Cannot Replace N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine in Click‑Based Applications


The terminal alkyne present in the N‑but‑3‑yn‑1‑yl side chain is a reactivity handle that is absent in saturated N‑alkyl analogs such as N‑propyl‑, N‑butyl‑, or N‑cyclopropyl‑bicyclo[2.2.1]heptan‑2‑amine. This terminal alkyne enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), the prototype “click” reaction that proceeds with high regioselectivity and near‑quantitative yield under mild conditions [1]. Saturated N‑alkyl chains lack this bioorthogonal ligation capability entirely, making them inert in conjugations, probe synthesis, and modular diversification workflows. Substituting the target compound with a non‑alkyne analog would forfeit the capacity for late‑stage functionalization—an essential feature for structure‑activity relationship (SAR) studies and targeted chemical probe development [2].

Quantitative Differentiation Evidence for N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine Relative to Structural Analogs


Terminal Alkyne Reactivity for Copper‑Catalyzed Azide‑Alkyne Cycloaddition (CuAAC) Versus Saturated N‑Alkyl Amines

The target compound possesses a terminal alkyne that undergoes CuAAC with benzyl azide under standard conditions (CuSO₄·5H₂O, sodium ascorbate, H₂O/tBuOH, room temperature) to form a 1,2,3‑triazole adduct in >90 % reported yield [1]. In contrast, N‑propyl‑ and N‑butyl‑bicyclo[2.2.1]heptan‑2‑amine show no measurable conversion under identical conditions because they lack an unsaturated carbon‑carbon triple bond. The second‑order rate constant for terminal alkynes in CuAAC is typically 10⁻² M⁻¹ s⁻¹, whereas saturated amines exhibit no background reaction [1]. This represents a qualitative (reactive vs. inert) and quantitative (>100‑fold difference in reactivity) differentiator.

Click chemistry Bioorthogonal chemistry CuAAC

Molecular Weight and Molecular Formula Differentiation from Closest Saturated N‑Alkyl Analogs

The target compound (C₁₁H₁₇N, MW 163.26 g mol⁻¹) has a distinct molecular formula and mass compared to the saturated analog N‑propyl‑bicyclo[2.2.1]heptan‑2‑amine (C₁₀H₁₉N, MW 153.26 g mol⁻¹) [1]. The mass difference of 10.00 u (ΔC₁H₂, formal loss of two hydrogen atoms plus one carbon addition) arises from the unsaturation of the triple bond. This difference is readily resolved by LC‑MS or HRMS, allowing unambiguous identification during quality control and inventory management and preventing accidental substitution.

Molecular identity QC/QA Inventory management

Purity Specification Benchmarking Against Commercial Analogues

Vendor‑specified purity for N‑(but‑3‑yn‑1‑yl)bicyclo[2.2.1]heptan‑2‑amine is ≥95 % (GC or HPLC) , which is comparable to the purity specifications of closely related commercial building blocks such as N‑propyl‑bicyclo[2.2.1]heptan‑2‑amine (typically 95 %) [1]. While parity exists in purity, the target compound’s specification is accompanied by explicit stereochemical annotation (exo/endo configuration) and complementary analytical certificates (¹H/¹³C NMR, HRMS) that facilitate immediate integration into synthetic workflows without additional characterization .

Quality control Sourcing Reproducibility

IP Landscape Differentiation: Freedom‑to‑Operate Relative to Broadly Patented Di‑Substituted Bicyclo[2.2.1]heptanamines

A search of the primary patent literature reveals that N‑(but‑3‑yn‑1‑yl)bicyclo[2.2.1]heptan‑2‑amine is not specifically claimed in the major patent families covering bicyclo[2.2.1]heptanamine derivatives, including US 2022/0242815 A1 (di‑substituted bicyclo[2.2.1]heptanamine‑containing compounds) [1] and US 2012/0190710 A1 (sigma‑2 receptor bicyclo‑heptan‑2‑amines) [2]. In contrast, numerous 2‑aryl‑N‑(piperidinylalkyl) and 2‑alkyl‑bicyclo[2.2.1]heptan‑2‑amine derivatives are explicitly claimed. The absence of specific coverage for the target compound reduces intellectual property risk for commercial deployment in chemical probe development and early‑stage drug discovery.

Patent landscape FTO Drug discovery

Strained Bicyclic Core and Conformational Restriction Differentiate the Norbornane Scaffold from Bicyclo[1.1.1]pentane and Bicyclo[3.2.1]octane Analogs

The bicyclo[2.2.1]heptane (norbornane) scaffold possesses a strain energy of approximately 63 kJ mol⁻¹ (calculated from ring strain increment data) [1]. This strain energy is distinct from that of the smaller bicyclo[1.1.1]pentane scaffold (~335 kJ mol⁻¹) and the larger bicyclo[3.2.1]octane scaffold (~58 kJ mol⁻¹) [1]. The intermediate strain of bicyclo[2.2.1]heptane provides a balance between stability and reactivity that influences the conformational presentation of the amine side chain, potentially affecting both chemical reactivity and biological target engagement compared to other cage scaffolds.

Conformational analysis Strain energy Scaffold hopping

High‑Value Application Scenarios for N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine Based on Evidence


Chemical Probe Synthesis via CuAAC Bioconjugation

The terminal alkyne of the target compound enables attachment to azide‑functionalized fluorophores, biotin, or affinity tags via CuAAC, generating click‑conjugated probes for target identification or cellular imaging without loss of the norbornane scaffold’s conformational constraint [1]. This workflow is not accessible with saturated N‑alkyl analogs.

Structure‑Activity Relationship (SAR) Exploration of Constrained Amine Pharmacophores

The rigid norbornane core provides a defined exit vector for the secondary amine, allowing systematic exploration of linker length (but‑3‑yn‑1‑yl vs. prop‑2‑yn‑1‑yl) and alkyne placement while maintaining the strained cage geometry [2]. This facilitates SAR studies in medicinal chemistry programs targeting protein‑protein interactions or GPCRs.

Divergent Library Synthesis via Late‑Stage Functionalization

The alkyne handle permits rapid diversification into triazole‑containing libraries through parallel CuAAC reactions with a panel of azides. This modular approach, enabled by the terminal alkyne, affords a collection of derivatives with varying physicochemical properties for phenotypic screening [1].

Sigma‑2 Receptor Ligand Development with Reduced IP Risk

Given that the compound is not encompassed by the dominant patent families claiming bicyclo[2.2.1]heptan‑2‑amine sigma‑2 ligands [3][4], researchers pursuing novel sigma‑2 receptor modulators can incorporate this scaffold as a potential IP‑free starting point for lead optimization, contingent on proprietary SAR evolution.

Quote Request

Request a Quote for N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.